molecular formula C6H8N2O2 B12444580 4-Amino-5-cyanopent-4-enoic acid

4-Amino-5-cyanopent-4-enoic acid

Cat. No.: B12444580
M. Wt: 140.14 g/mol
InChI Key: QWSFKSGKORAYFI-UHFFFAOYSA-N
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Description

4-Amino-5-cyanopent-4-enoic acid: is an organic compound that belongs to the class of amino acids It features both an amino group and a cyano group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyanopent-4-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method involves the preparation of 4-pentenoic acid from propylene alcohol and orthoacetate, followed by further chemical modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester exchange, rearrangement reactions, hydrolysis, acidification, and rectification .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyanopent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amino acids, oxo derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 4-Amino-5-cyanopent-4-enoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a cyano group, and a double bond in the pentenoic acid backbone makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-amino-5-cyanopent-4-enoic acid

InChI

InChI=1S/C6H8N2O2/c7-4-3-5(8)1-2-6(9)10/h3H,1-2,8H2,(H,9,10)

InChI Key

QWSFKSGKORAYFI-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=CC#N)N

Origin of Product

United States

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